4-Chlor-3,5-difluorbenzonitril
Übersicht
Beschreibung
4-Chloro-3,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a white to pale-yellow solid at room temperature and is primarily used as an intermediate in the synthesis of various chemical products . The compound is known for its stability and reactivity, making it a valuable component in multiple industrial applications.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,5-difluorobenzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including pharmaceuticals.
Medicine: It is a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Safety and Hazards
The safety information for 4-Chloro-3,5-difluorobenzonitrile includes several hazard statements: H302, H315, H319, H335 . These correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluorobenzonitrile typically involves the fluorination of 4-chloro-3,5-dichlorobenzonitrile using potassium fluoride as a fluorinating agent. The reaction is facilitated by a phase transfer catalyst such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride . The reaction conditions include a lower temperature and a short reaction time, resulting in a high yield of the desired product.
Industrial Production Methods: In industrial settings, the production of 4-Chloro-3,5-difluorobenzonitrile follows a similar synthetic route but on a larger scale. The process is designed to be safe and environmentally friendly, with the recycling of solvents and catalysts. The purity of the final product is typically above 99%, making it suitable for direct use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3,5-difluorobenzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or other reduced derivatives.
Oxidation Reactions: The compound can be oxidized to form various oxidized products, such as acids or aldehydes.
Common Reagents and Conditions:
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products: The major products formed from these reactions include substituted benzonitriles, amines, and various oxidized derivatives .
Wirkmechanismus
The mechanism of action of 4-Chloro-3,5-difluorobenzonitrile involves its interaction with specific molecular targets, leading to the desired chemical transformations. The compound’s reactivity is primarily due to the presence of the nitrile group, which can undergo various chemical reactions. The pathways involved include nucleophilic substitution, reduction, and oxidation, which are facilitated by the compound’s unique electronic structure .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2,4-difluorobenzonitrile
- 4-Chloro-2,5-difluorobenzonitrile
- 2,4-Dichloro-3,5-difluorobenzoic acid
Comparison: 4-Chloro-3,5-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of both chlorine and fluorine atoms in specific positions enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-chloro-3,5-difluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWUCEPAGLEAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599085 | |
Record name | 4-Chloro-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144797-57-9 | |
Record name | 4-Chloro-3,5-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,4-dichloro-3,5-difluorobenzoic acid, and how does using 4-chloro-3,5-difluorobenzonitrile as a starting material contribute to its synthesis?
A1: While the provided abstract doesn't detail the specific applications of 2,4-dichloro-3,5-difluorobenzoic acid, it is likely a valuable intermediate in the synthesis of more complex molecules. Many benzoic acid derivatives exhibit biological activities and are used in pharmaceuticals, agrochemicals, and other fields.
- Efficient Synthesis Route: The research demonstrates a straightforward and efficient synthetic route with a good yield. [] This is crucial for cost-effective production.
Q2: Are there alternative synthetic routes to 2,4-dichloro-3,5-difluorobenzoic acid?
A2: While the provided research highlights a specific route starting from 4-chloro-3,5-difluorobenzonitrile, [] other synthetic approaches might be possible. Exploring alternative routes often focuses on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.